molecular formula C16H15ClN4O3 B2391091 N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396882-83-9

N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2391091
CAS RN: 1396882-83-9
M. Wt: 346.77
InChI Key: XHEAVDHDPNYLHR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as CP-1414, is a novel azetidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Cytotoxicity of Pyrazole Derivatives : Research on pyrazole derivatives, such as the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, shows the importance of these compounds in the study of their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). These findings suggest potential applications in cancer research and the development of new chemotherapeutic agents.

Antimycobacterial Activity of Pyrazine Derivatives : The study on 5-Chloropyrazinamide derivatives, including analysis of their activity against Mycobacterium tuberculosis, highlights the role of pyrazine derivatives in antimicrobial research (Zítko et al., 2013). This research is crucial for developing new treatments for tuberculosis and other mycobacterial infections.

Biological Activity and Applications

Antimicrobial Activity of Azetidin-2-one Derivatives : Studies on azetidin-2-one containing pyrazoline derivatives demonstrate their significant antimicrobial properties (Shailesh, Pankaj, & Amr, 2012). This research is essential for discovering new antimicrobial agents that can be used to combat resistant bacterial and fungal infections.

Genotoxicity Studies on Pyrazine Agonists : Investigation into the genotoxicity of specific pyrazine derivatives offers insights into the safety profiles of new compounds and their potential environmental and health impacts (Kalgutkar et al., 2007). Such studies are critical for the development of safe pharmaceuticals and chemicals.

Antiviral and Anticancer Activities : Research on pyrazolo[1,5-a]pyrimidines and Schiff bases demonstrates their cytotoxicity against various human cancer cell lines, indicating the potential for these compounds in developing anticancer therapies (Hassan et al., 2015). Additionally, the antiviral activities of these compounds against viruses such as influenza highlight their importance in antiviral drug research.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-24-14-3-2-11(17)6-12(14)20-15(22)10-8-21(9-10)16(23)13-7-18-4-5-19-13/h2-7,10H,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEAVDHDPNYLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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